Refrigerant 502

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

39432-81-0 |

|---|---|

分子式 |

C3HCl2F7 |

分子量 |

240.93 g/mol |

IUPAC名 |

chloro(difluoro)methane;1-chloro-1,1,2,2,2-pentafluoroethane |

InChI |

InChI=1S/C2ClF5.CHClF2/c3-1(4,5)2(6,7)8;2-1(3)4/h;1H |

InChIキー |

SGVQWMHGPNLWSW-UHFFFAOYSA-N |

正規SMILES |

C(F)(F)Cl.C(C(F)(F)Cl)(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Refrigerant 502: A Technical Overview of its Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

Refrigerant 502 (R-502) is an azeotropic refrigerant mixture that was once widely used in low and medium-temperature refrigeration applications, such as commercial freezers and ice machines.[1][2] Due to its ozone-depleting properties, its production was phased out under the Montreal Protocol.[2] This guide provides a detailed technical overview of its chemical composition, formula, and key physical properties.

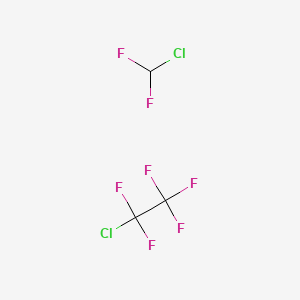

Chemical Composition and Formula

R-502 is an azeotropic blend of two chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) components:

-

HCFC-22 (Chlorodifluoromethane) : CHClF₂

-

CFC-115 (Chloropentafluoroethane) : CClF₂CF₃

The mixture consists of approximately 48.8% R-22 and 51.2% R-115 by mass.[1][2][3][4][5] As an azeotrope, R-502 evaporates and condenses at a constant temperature, which ensures a minimal temperature glide (≤0.6°C) and consistent performance.[6] The overall molecular formula for the mixture can be written as C₃HCl₂F₇.[6][7]

Below is a diagram illustrating the chemical composition of this compound.

Physical and Chemical Properties

The performance and characteristics of a refrigerant are defined by its thermodynamic and physical properties. The data for R-502 has been determined through various experimental and computational methods, with thermodynamic properties often fitted using equations of state, such as the Martin-Hou equation.[4]

| Property | Value |

| Molecular Weight | 111.63 g/mol [3][8] |

| Boiling Point (1 atm) | -45.3 °C / -49.5 °F[6][8] |

| Critical Temperature | 80.7 °C / 177.3 °F[6] |

| Critical Pressure | 40.2 bar / 582.8 psia[3][6] |

| Liquid Density (21.1°C) | 1233.4 kg/m ³ (77 lb/ft³)[6] |

| Vapor Density (at BP) | 6.22 kg/m ³ (0.388 lb/ft³)[6] |

| Ozone Depletion Potential (ODP) | 0.33 (relative to CFC-11 = 1.0)[1][3][6] |

| Global Warming Potential (GWP) | ~4657 (100-year, relative to CO₂ = 1.0)[3][6] |

| Safety Classification (ASHRAE) | A1[1][3] |

Standard Experimental Protocols for Property Determination

The accurate determination of refrigerant properties is crucial for system design and safety analysis. While specific experimental reports for R-502 are found in historical technical bulletins, the methodologies employed are generally consistent with industry standards established by organizations like ASHRAE (American Society of Heating, Refrigerating and Air-Conditioning Engineers) and NIST (National Institute of Standards and Technology).

A generalized workflow for characterizing a refrigerant is outlined below.

-

Pressure-Volume-Temperature (P-v-T) and Density Measurement : The relationship between pressure, volume, and temperature is fundamental. These data are collected using high-precision instruments like a two-sinker densimeter, which relies on Archimedes' principle, or a Burnett apparatus. These measurements are critical for establishing the equation of state.

-

Calorimetry : Properties such as specific heat capacity (Cp, Cv) and heat of vaporization are measured using calorimeters. A flow calorimeter is often used, where a known amount of heat is added to a steady flow of the refrigerant, and the resulting temperature change is precisely measured.

-

Critical Point Determination : The critical temperature and pressure are determined by observing the disappearance of the liquid-vapor meniscus as the substance is heated in a sealed, transparent cell.

-

Equation of State (EoS) Modeling : The experimental data from P-v-T and calorimetry measurements are used to fit the parameters of a highly accurate equation of state (such as a Helmholtz energy-based EoS).[4] This EoS can then be used to calculate all thermodynamic properties over a wide range of conditions.

-

Transport Property Measurement : Viscosity is often measured with a vibrating-wire viscometer, while thermal conductivity is measured using the transient hot-wire method. These properties are crucial for modeling heat transfer and fluid flow in refrigeration systems.

References

- 1. R-502 – Hudson Technologies [hudsontech.com]

- 2. summitrefrigerants.com [summitrefrigerants.com]

- 3. hvac-buddy.com [hvac-buddy.com]

- 4. R502 [fchartsoftware.com]

- 5. martin-employees.com [martin-employees.com]

- 6. This compound (39432-81-0) for sale [vulcanchem.com]

- 7. Chlorodifluoromethane and chloropentafluoroethane mixture | C3HCl2F7 | CID 38271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. refrigerant-supply.com [refrigerant-supply.com]

An In-depth Technical Guide to the Thermophysical Properties of R-502 Refrigerant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refrigerant R-502 is an azeotropic mixture primarily composed of Chlorodifluoromethane (R-22) and Chloropentafluoroethane (R-115). Historically, it was widely utilized in low and medium-temperature refrigeration applications, such as commercial freezers and ice machines, due to its favorable thermodynamic properties.[1][2] However, owing to its classification as a chlorofluorocarbon (CFC) and its significant ozone depletion potential (ODP) and global warming potential (GWP), its production was phased out under the Montreal Protocol.[1][3][4] Despite its discontinued production, understanding its thermophysical properties remains crucial for the servicing of existing systems and for academic and historical reference in the development of alternative refrigerants.

This technical guide provides a comprehensive overview of the core thermophysical properties of R-502, details the experimental methodologies used for their determination, and presents the data in a clear, accessible format.

Core Thermophysical Properties of R-502

The thermophysical properties of R-502 have been determined through various experimental and computational methods. The following tables summarize the key quantitative data for this refrigerant.

General and Physical Properties

| Property | Value |

| Chemical Formula | CHClF₂ / C₂ClF₅ |

| Composition | 48.8% R-22 (CHClF₂) / 51.2% R-115 (CClF₂CF₃) by mass[1][2][5][6][7] |

| Molecular Mass | 111.63 g/mol [3][4][5][8] |

| Boiling Point (at 1 atm) | -45.3 °C (-49.5 °F)[3][8] |

| Freezing Point | -17.8 °C (0 °F)[4][9] |

| Critical Temperature | 80.7 °C (177.3 °F) to 81.5 °C (178.7 °F)[3][5] |

| Critical Pressure | 4.02 MPa (582.6 psia)[5][8] |

| Safety Classification | A1[5] |

Thermodynamic Properties

| Property | Value |

| Heat of Vaporization (at boiling point) | 172.59 kJ/kg (74.2 BTU/lb)[3][10] |

| Liquid Density (at 21.1 °C) | 1233.4 kg/m ³ (77 lb/ft³)[3] |

| Saturated Vapor Density (at boiling point) | 6.22 kg/m ³ (0.388 lb/ft³)[3][10] |

| Specific Heat of Liquid (at 21.1 °C) | 1.238 kJ/(kg·K) (0.2958 BTU/lb·°F)[3][10] |

| Specific Heat of Vapor (at 1 atm, 21.1 °C) | 0.687 kJ/(kg·K) (0.1641 BTU/lb·°F)[10] |

Environmental Properties

| Property | Value |

| Ozone Depletion Potential (ODP) | 0.221 - 0.33 (relative to CFC-11)[5][8] |

| Global Warming Potential (GWP) | 4657 - 6200 (relative to CO₂)[5][8] |

Experimental Protocols for Determining Thermophysical Properties

Pressure-Volume-Temperature (PVT) Measurements

The relationship between pressure, volume, and temperature is fundamental to understanding the thermodynamic behavior of a fluid. PVT data is essential for constructing equations of state and calculating properties such as density, enthalpy, and entropy.

Methodology:

-

Apparatus: A high-pressure, temperature-controlled cell of a known volume is used. This cell is often a bellows or piston-cylinder arrangement.

-

Sample Preparation: A precise mass of the refrigerant is introduced into the cell. The system is evacuated to remove any air or other non-condensable gases.

-

Measurement:

-

Isothermal Method: The temperature of the cell is held constant, and the pressure is varied. The resulting volume is measured. This is repeated at various temperatures.

-

Isobaric (Constant Pressure) Method: The pressure is kept constant, and the temperature is varied, while the change in volume is recorded.

-

-

Data Analysis: The collected data points of pressure, volume, and temperature are used to generate comprehensive PVT surfaces and derive other thermodynamic properties.

Calorimetry for Enthalpy of Vaporization

The enthalpy of vaporization (or latent heat) is the energy required to change a substance from a liquid to a gas at a constant temperature and pressure.

Methodology:

-

Apparatus: A differential scanning calorimeter (DSC) or a specialized flow calorimeter is typically employed.

-

Procedure (DSC):

-

A small, precisely weighed sample of the liquid refrigerant is placed in a sample pan.

-

The pan is heated at a controlled rate.

-

The instrument measures the heat flow required to maintain the sample at the same temperature as a reference pan.

-

At the boiling point, a significant amount of energy is absorbed by the sample, which is recorded as an endothermic peak on the thermogram.

-

-

Data Analysis: The area under this peak is integrated to determine the enthalpy of vaporization.

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of fluids.

Methodology:

-

Apparatus: A thin platinum wire is submerged in the refrigerant sample. This wire acts as both a heating element and a resistance thermometer.

-

Procedure:

-

A step-wise voltage is applied to the wire, causing its temperature to increase.

-

The change in the wire's resistance over a short period (typically 1 second) is measured with high precision.

-

-

Data Analysis: The rate of temperature rise of the wire is directly related to the thermal conductivity of the surrounding fluid. By analyzing the temperature change as a function of time, the thermal conductivity can be calculated with high accuracy, minimizing the effects of convection.

Viscometry for Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical transport property. Various types of viscometers can be used to measure the viscosity of refrigerants.

Methodology (Capillary Viscometer):

-

Apparatus: A calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is placed in a constant-temperature bath.

-

Procedure:

-

A known volume of the liquid refrigerant is introduced into the viscometer.

-

The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

-

-

Data Analysis: The kinematic viscosity is determined from the flow time and the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the refrigerant at that temperature.

Methodology (Rotational Viscometer):

-

Apparatus: A spindle of a defined geometry is immersed in the refrigerant sample, which is maintained at a constant temperature.

-

Procedure:

-

The spindle is rotated at a constant speed.

-

The torque required to overcome the viscous drag of the fluid is measured.

-

-

Data Analysis: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermal conductivity of a refrigerant using the transient hot-wire method.

Conclusion

The thermophysical properties of R-502 refrigerant are well-documented and provide a valuable dataset for understanding the behavior of azeotropic refrigerant mixtures. While its use is now restricted due to its environmental impact, the data and the experimental techniques used to obtain them continue to be relevant for the development and characterization of new, more environmentally friendly refrigerants. The methodologies described herein represent the standard practices in the field for obtaining high-quality thermophysical property data, which is essential for the design and optimization of refrigeration and air-conditioning systems.

References

- 1. thermtest.com [thermtest.com]

- 2. calnesis.com [calnesis.com]

- 3. Thermal conductivities of new refrigerants R125 and R32 measured by the transient hot-wire method (Journal Article) | OSTI.GOV [osti.gov]

- 4. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]

- 5. elektro-mag.com [elektro-mag.com]

- 6. vt.rion-onlineshop.com [vt.rion-onlineshop.com]

- 7. books.rsc.org [books.rsc.org]

- 8. martests.com [martests.com]

- 9. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 10. mjbas.com [mjbas.com]

R-502: An In-depth Technical Guide to its Azeotropic Behavior and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic refrigerant R-502, detailing its core properties, thermodynamic behavior, and the experimental methodologies used to characterize it. R-502, a blend of Chlorodifluoromethane (R-22) and Chloropentafluoroethane (R-115), was widely utilized in low and medium-temperature refrigeration applications before its phase-out due to its ozone-depleting potential.[1] Its azeotropic nature, where the vapor and liquid phases retain identical compositions over a range of temperatures, made it behave like a single-component refrigerant, simplifying system design and operation.

Core Properties and Composition

R-502 is a near-azeotropic mixture with a specific composition that dictates its unique thermodynamic properties. The blend consists of 48.8% R-22 and 51.2% R-115 by mass. This formulation was designed to offer a lower discharge temperature and improved capacity compared to R-22 alone, enabling low-temperature refrigeration in a single stage.[1]

Physical and Thermodynamic Properties of R-502

The following table summarizes the key quantitative data for R-502, compiled from various technical sources.

| Property | Value | Units |

| Chemical Formula | CHClF₂ / C₂ClF₅ | - |

| Molecular Weight | 111.6 | g/mol |

| Boiling Point (at 1 atm) | -45.4 | °C |

| Critical Temperature | 81.5 | °C |

| Critical Pressure | 40.2 | bar |

| Ozone Depletion Potential (ODP) | 0.33 | - |

| Global Warming Potential (GWP) | 4657 | - |

| ASHRAE Safety Group Classification | A1 | - |

Azeotropic Behavior

An azeotropic mixture is a blend of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same composition as the liquid. This characteristic is a key feature of R-502. Because it behaves as a single fluid, it does not exhibit temperature glide, which is the difference between the boiling points of the most and least volatile components in a zeotropic mixture. The absence of glide simplifies system charging and ensures consistent performance throughout the refrigeration cycle.

Figure 1: Azeotropic behavior of R-502 during evaporation.

Thermodynamic Performance

The thermodynamic properties of R-502 were extensively modeled, with the Martin-Hou equation of state being a common choice. The fitted parameters for this equation were notably provided in the DuPont Technical Bulletin RT-52. A pressure-enthalpy (P-h) diagram is a fundamental tool for analyzing the performance of a refrigerant in a vapor-compression cycle.

Figure 2: A simplified workflow of the vapor-compression refrigeration cycle.

Experimental Protocols

The characterization of R-502's properties relied on a variety of established experimental techniques.

Determination of Vapor-Liquid Coexistence Curve

A crucial aspect of understanding the behavior of R-502 is its vapor-liquid coexistence curve. One documented experimental method for determining this involves the visual observation of the meniscus disappearance.

Methodology:

-

A sample of R-502 is confined in a high-pressure, temperature-controlled optical cell.

-

The temperature of the cell is slowly increased at a constant volume.

-

As the critical point is approached, the distinction between the liquid and vapor phases diminishes.

-

The temperature at which the meniscus (the interface between the liquid and vapor) disappears is recorded as the critical temperature for that specific density.

-

By repeating this process with samples of different densities, the entire vapor-liquid coexistence curve can be mapped.

Viscosity Measurement

The viscosity of refrigerants is a critical parameter for designing system components like compressors and heat exchangers. The capillary tube method is a common technique used for these measurements.

Methodology:

-

The refrigerant is passed through a capillary tube of known length and diameter.

-

The pressure drop across the capillary tube is measured using a differential pressure transducer.

-

The flow rate of the refrigerant is precisely controlled and measured.

-

By applying the Hagen-Poiseuille equation, which relates pressure drop, flow rate, and fluid viscosity for laminar flow in a pipe, the dynamic viscosity of the refrigerant can be calculated.

-

Temperature and pressure are carefully controlled and monitored throughout the experiment.

Another method employed for viscosity measurement is the oscillating-disk viscometer.

Methodology:

-

A disk is suspended in the refrigerant fluid and is made to oscillate.

-

The damping of the oscillations caused by the viscous drag of the fluid is measured.

-

The viscosity of the fluid is then determined from the measured damping and the known properties of the oscillating system.

Thermal Conductivity Measurement

Thermal conductivity is essential for heat exchanger design and performance analysis. The transient hot wire method is a widely used and accurate technique for measuring the thermal conductivity of fluids.

Methodology:

-

A thin platinum wire is submerged in the R-502 sample.

-

A step voltage is applied to the wire, causing it to heat up.

-

The wire acts as both a heating element and a resistance thermometer.

-

The rate of temperature rise of the wire is precisely measured over a short period.

-

The thermal conductivity of the surrounding fluid is determined from the transient temperature response of the wire, as the heat generated dissipates into the fluid.

The steady-state coaxial cylinder method is another established technique.

Methodology:

-

The refrigerant sample is contained in the annular space between two concentric cylinders.

-

The inner cylinder is heated with a known and constant heat flux.

-

The temperatures of the inner and outer cylinder walls are measured once a steady state is reached.

-

The thermal conductivity is then calculated from the temperature difference, the heat input, and the geometry of the cylinders.

Figure 3: Logical relationship of experimental property determination for R-502.

Conclusion

R-502 served as a highly effective refrigerant for many years due to its favorable azeotropic properties and performance characteristics in low-temperature applications. While its production and use have been phased out due to environmental concerns, the study of its behavior and the experimental techniques used for its characterization remain valuable for the development and understanding of new refrigerant blends. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working in fields requiring precise control of thermal properties.

References

Thermodynamic Cycle Analysis of Refrigerant 502: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive thermodynamic cycle analysis of Refrigerant 502 (R-502). R-502 is an azeotropic refrigerant blend consisting of 48.8% R-22 and 51.2% R-115 by mass.[1] Historically, it was widely used in low and medium-temperature refrigeration applications.[2] Due to its ozone-depleting potential, its production was phased out under the Montreal Protocol.[3] However, understanding its thermodynamic properties and cycle performance remains crucial for evaluating legacy systems and for comparative analysis with modern, environmentally friendly refrigerants.

This guide details the thermodynamic properties of R-502, outlines the ideal and actual vapor-compression refrigeration cycles, provides a step-by-step experimental protocol for performance analysis, and presents the necessary calculations to determine key performance indicators such as the Coefficient of Performance (COP).

Thermodynamic Properties of this compound

A thorough understanding of a refrigerant's thermodynamic properties is fundamental to analyzing its performance in a refrigeration cycle. Key properties of R-502 are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Composition | 48.8% CHClF₂ (R-22) / 51.2% C₂ClF₅ (R-115) |

| Molecular Weight | 111.6 g/mol [2] |

| Boiling Point (at 1 atm) | -45.2 °C (-49.4 °F)[2] |

| Critical Temperature | 82.0 °C (179.6 °F) |

| Critical Pressure | 4.07 MPa (590.3 psia) |

| Ozone Depletion Potential (ODP) | 0.33 |

| Global Warming Potential (GWP) | 4657[4] |

Table 2: Saturated R-502 Pressure-Temperature Data

| Temperature (°C) | Pressure (kPa) |

| -40 | 79.8 |

| -30 | 125.5 |

| -20 | 189.2 |

| -10 | 275.5 |

| 0 | 390.4 |

| 10 | 539.9 |

| 20 | 730.4 |

| 30 | 968.9 |

| 40 | 1262.0 |

| 50 | 1616.0 |

Note: These values are approximate and can be interpolated from pressure-temperature charts.

The Vapor-Compression Refrigeration Cycle

The vapor-compression refrigeration cycle is the most common cycle used for refrigeration. It consists of four main processes: compression, condensation, expansion, and evaporation.

Caption: Ideal Vapor-Compression Refrigeration Cycle.

Description of the Cycle:

-

Compression (1 → 2): Low-pressure, low-temperature saturated vapor refrigerant enters the compressor and is compressed to a high-pressure, high-temperature superheated vapor. This process requires work input (W_in).

-

Condensation (2 → 3): The high-pressure, high-temperature vapor flows through the condenser. Heat is rejected to a cooling medium (e.g., air or water), causing the refrigerant to condense into a high-pressure, saturated liquid.

-

Expansion (3 → 4): The high-pressure liquid refrigerant passes through an expansion valve, where it undergoes a throttling process. This causes a significant drop in pressure and temperature, resulting in a low-pressure, low-temperature liquid-vapor mixture.

-

Evaporation (4 → 1): The low-pressure, low-temperature refrigerant mixture enters the evaporator. It absorbs heat from the space to be cooled, causing the liquid portion to evaporate into a saturated vapor. The cycle then repeats.

Experimental Protocol for Thermodynamic Analysis

This section outlines a detailed methodology for the experimental analysis of a vapor-compression refrigeration system using R-502.

Caption: Experimental Workflow for Refrigerant Cycle Analysis.

Apparatus and Instrumentation:

-

Vapor-Compression Refrigeration Test Rig: A standard refrigeration unit equipped with a compressor, condenser, expansion valve, and evaporator.

-

Refrigerant: R-502.

-

Instrumentation:

-

Thermocouples (T-type or K-type): To measure temperatures at the inlet and outlet of each component (compressor, condenser, evaporator).

-

Pressure Transducers: To measure pressure at the inlet and outlet of the compressor.

-

Refrigerant Mass Flow Meter: To measure the mass flow rate of R-502.

-

Power Meter: To measure the electrical power consumed by the compressor.

-

Data Acquisition System: To record and store the data from the sensors.

-

Experimental Procedure:

-

System Preparation:

-

Ensure the refrigeration system is properly charged with R-502.

-

Install thermocouples and pressure transducers at the specified locations in the refrigerant circuit.

-

Connect the power meter to the compressor's electrical supply.

-

Perform a thorough leak check of the entire system.

-

-

Data Collection:

-

Turn on the refrigeration system and allow it to operate until it reaches a steady state. This is typically indicated by stable temperature and pressure readings.

-

Once at steady state, begin recording the following data at regular intervals (e.g., every minute for 10-15 minutes):

-

T₁: Temperature at the compressor inlet.

-

P₁: Pressure at the compressor inlet.

-

T₂: Temperature at the compressor outlet.

-

P₂: Pressure at the compressor outlet.

-

T₃: Temperature at the condenser outlet.

-

T₄: Temperature at the evaporator inlet.

-

ṁ: Mass flow rate of the refrigerant.

-

W_in: Power consumed by the compressor.

-

-

-

Data Analysis:

-

Determine Thermodynamic Properties: Using the measured temperatures and pressures, determine the specific enthalpy (h) and specific entropy (s) at each state point (1, 2, 3, and 4) from R-502 thermodynamic property tables or software.

-

State 1 (Compressor Inlet): h₁ and s₁ are determined from T₁ and P₁.

-

State 2 (Compressor Outlet): For an ideal isentropic compression, s₂ = s₁. The ideal enthalpy (h₂s) can be found using P₂ and s₁. The actual enthalpy (h₂) is determined from the measured T₂ and P₂.

-

State 3 (Condenser Outlet): h₃ is the enthalpy of the saturated liquid at P₂.

-

State 4 (Evaporator Inlet): Due to the throttling process, h₄ = h₃.

-

-

Calculate Key Performance Parameters:

-

Refrigerating Effect (Q_e): The rate of heat absorbed in the evaporator.

-

Q_e = ṁ * (h₁ - h₄)

-

-

Work of Compression (W_c): The rate of work done by the compressor.

-

W_c = ṁ * (h₂ - h₁)

-

-

Coefficient of Performance (COP): The ratio of the refrigerating effect to the work of compression.

-

COP = Q_e / W_c

-

-

Isentropic Efficiency of the Compressor (η_isen):

-

η_isen = (h₂s - h₁) / (h₂ - h₁)

-

-

-

Data Presentation

The collected and calculated data should be organized into clear tables for easy comparison and analysis.

Table 3: Experimental Data and Calculated Thermodynamic Properties

| State Point | Temperature (°C) | Pressure (kPa) | Enthalpy (kJ/kg) | Entropy (kJ/kg·K) |

| 1 (Compressor Inlet) | ||||

| 2 (Compressor Outlet) | ||||

| 3 (Condenser Outlet) | ||||

| 4 (Evaporator Inlet) |

Table 4: Calculated Performance Parameters

| Parameter | Formula | Calculated Value |

| Mass Flow Rate (ṁ) | Measured | |

| Compressor Power Input (W_in) | Measured | |

| Refrigerating Effect (Q_e) | ṁ * (h₁ - h₄) | |

| Work of Compression (W_c) | ṁ * (h₂ - h₁) | |

| Coefficient of Performance (COP) | Q_e / W_c | |

| Isentropic Efficiency (η_isen) | (h₂s - h₁) / (h₂ - h₁) |

Conclusion

This technical guide has provided a framework for the thermodynamic cycle analysis of this compound. By following the detailed experimental protocol and utilizing the provided thermodynamic data, researchers and scientists can accurately evaluate the performance of refrigeration systems using R-502. This analysis is essential for understanding the operational characteristics of older equipment and serves as a valuable baseline for the development and assessment of new, more sustainable refrigeration technologies.

References

An In-Depth Technical Guide to Pressure-Enthalpy Diagrams for R-502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the refrigerant R-502, with a central focus on the pressure-enthalpy (p-h) diagram. R-502, a zeotropic mixture of R-22 and R-115, was historically used in low-temperature refrigeration applications. Understanding its thermodynamic behavior through the p-h diagram is crucial for the analysis, design, and optimization of refrigeration cycles. This document presents key physical properties, representative thermodynamic data in tabular format, a detailed pressure-enthalpy diagram, and an overview of the experimental methodologies used to determine such properties.

Core Physical and Thermodynamic Properties of R-502

A summary of the essential physical and thermodynamic properties of R-502 is presented in the table below. These values are fundamental for understanding the refrigerant's behavior under various operating conditions.

| Property | Value |

| Chemical Formula | CHClF₂ / C₂ClF₅ (48.8% / 51.2% by weight) |

| Molecular Weight | 111.6 g/mol |

| Boiling Point (at 1 atm) | -45.4 °C (-49.7 °F)[1] |

| Critical Temperature | 81.5 °C (178.7 °F)[1] |

| Critical Pressure | 40.2 bar (582.6 psia)[1] |

| Ozone Depletion Potential (ODP) | 0.33[1] |

| Global Warming Potential (GWP) | 4657[1] |

Thermodynamic Data Tables

The following tables provide representative thermodynamic properties for R-502 in the saturated and superheated regions. This data is essential for plotting refrigeration cycles and performing energy calculations.

Disclaimer: The following data is representative and intended for illustrative purposes. For precise engineering calculations, it is recommended to consult the 1997 ASHRAE Handbook—Fundamentals.

Saturated R-502 Properties

| Temperature (°C) | Pressure (bar) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) |

| -50 | 1.33 | 0 | 187.5 |

| -40 | 2.11 | 11.3 | 191.7 |

| -30 | 3.27 | 22.8 | 195.8 |

| -20 | 4.90 | 34.6 | 199.7 |

| -10 | 7.10 | 46.8 | 203.3 |

| 0 | 9.98 | 59.3 | 206.5 |

| 10 | 13.6 | 72.3 | 209.2 |

| 20 | 18.2 | 85.8 | 211.2 |

| 30 | 23.9 | 100.0 | 212.3 |

| 40 | 30.8 | 115.1 | 212.1 |

Superheated R-502 Properties (at select pressures)

| Temperature (°C) | Enthalpy (kJ/kg) at 5 bar | Enthalpy (kJ/kg) at 10 bar | Enthalpy (kJ/kg) at 15 bar |

| -10 | 205.0 | - | - |

| 0 | 210.5 | 208.0 | - |

| 10 | 216.0 | 213.5 | 211.0 |

| 20 | 221.5 | 219.0 | 216.5 |

| 30 | 227.0 | 224.5 | 222.0 |

| 40 | 232.5 | 230.0 | 227.5 |

| 50 | 238.0 | 235.5 | 233.0 |

| 60 | 243.5 | 241.0 | 238.5 |

| 70 | 249.0 | 246.5 | 244.0 |

| 80 | 254.5 | 252.0 | 249.5 |

Pressure-Enthalpy Diagram for R-502

The pressure-enthalpy (p-h) diagram is a graphical representation of the thermodynamic properties of a substance. For refrigerants, it is an indispensable tool for visualizing and analyzing refrigeration cycles. The key features of the p-h diagram for R-502 are illustrated below.

Caption: A schematic representation of a pressure-enthalpy diagram for R-502.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic properties presented in this guide are determined through rigorous experimental procedures. The primary methods involve calorimetry to measure heat transfer and the establishment of vapor-liquid equilibrium to determine saturation properties.

Calorimetry for Enthalpy Measurement

Calorimetry is a key experimental technique used to determine the enthalpy of a substance. For refrigerants, flow calorimeters are commonly employed to measure the enthalpy of vaporization and specific heat capacities.

Key Experimental Steps:

-

Sample Preparation: A high-purity sample of the refrigerant is obtained and degassed to remove any non-condensable impurities.

-

Apparatus Setup: A flow calorimeter, which allows for the continuous flow of the refrigerant, is used. The apparatus typically consists of a preheater, a boiler (for enthalpy of vaporization), a superheater, and a condenser, all heavily insulated to minimize heat loss to the surroundings.

-

Data Acquisition:

-

The refrigerant is pumped through the system at a constant mass flow rate.

-

In the boiler, a precisely measured amount of electrical power is supplied to vaporize the liquid refrigerant.

-

The temperatures and pressures at the inlet and outlet of the boiler are accurately measured using calibrated resistance thermometers and pressure transducers.

-

The enthalpy of vaporization is calculated from the heat input and the mass flow rate.

-

For specific heat capacity measurements, a known amount of heat is added to the single-phase (liquid or vapor) refrigerant, and the resulting temperature change is measured.

-

-

Data Analysis: The raw data is corrected for any heat losses, and the thermodynamic properties are calculated using fundamental thermodynamic relationships.

Caption: Workflow for the experimental determination of enthalpy of vaporization.

This in-depth guide provides a foundational understanding of the pressure-enthalpy diagram for R-502 and the underlying thermodynamic principles and experimental methodologies. For professionals in research and development, this information is critical for the accurate modeling and analysis of refrigeration systems that historically utilized this refrigerant.

References

"historical development of CFC refrigerants like R-502"

An In-depth Technical Guide on the Historical Development of CFC Refrigerants, Focusing on R-502

Abstract

This technical guide provides a comprehensive overview of the historical development, thermophysical properties, and environmental impact of chlorofluorocarbon (CFC) refrigerants, with a specific focus on the azeotropic mixture R-502. It traces the evolution of refrigerants from early toxic compounds to the rise of "safety" refrigerants like CFCs, details the specific characteristics and applications of R-502, and chronicles their eventual phase-out under the Montreal Protocol. The guide includes comparative data on R-502 and its alternatives, outlines the methodologies for characterizing refrigerant properties, and presents visual diagrams to illustrate key concepts and historical progression. This document is intended for researchers, scientists, and professionals in fields requiring a deep understanding of refrigerant history and properties.

Introduction: The Quest for Cold

The history of mechanical refrigeration is a story of balancing thermodynamic efficiency with safety and environmental responsibility. Early refrigeration systems in the late 19th and early 20th centuries used compounds like ammonia (R-717), sulfur dioxide (R-764), and methyl chloride (R-40), which were effective but also toxic, flammable, or both.[1] The search for a safer alternative led to a breakthrough in the 1920s.

The Dawn of "Safety Refrigerants": The Rise of CFCs

In the late 1920s, a team led by Thomas Midgley, Jr. at a subsidiary of General Motors synthesized the first chlorofluorocarbons (CFCs).[2][3] These compounds, such as Dichlorodifluoromethane (R-12) and Trichlorofluoromethane (R-11), were revolutionary. They were non-toxic, non-flammable, and chemically stable, making them ideal for a wide range of applications, from household refrigerators to commercial air conditioning.[3][4] For several decades, CFCs were the undisputed industry standard, representing the second generation of refrigerants.[4][5]

// Node Definitions Gen1 [label="1st Generation\n(c. 1830s-1920s)\nAmmonia, SO₂, Methyl Chloride\n(Toxic/Flammable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gen2 [label="2nd Generation\n(1930s-1990s)\nCFCs (R-11, R-12) & HCFCs (R-22)\n(Ozone Depletion)", fillcolor="#FBBC05", fontcolor="#202124"]; Gen3 [label="3rd Generation\n(1990s-2010s)\nHFCs (R-134a, R-404A)\n(High GWP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gen4 [label="4th Generation\n(c. 2010s-Present)\nHFOs (R-1234yf) & Natural Refrigerants\n(Low GWP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gen1 -> Gen2 [label=" Search for Safety & Stability "]; Gen2 -> Gen3 [label=" Montreal Protocol (Ozone Crisis) "]; Gen3 -> Gen4 [label=" Kigali Amendment (Climate Change) "]; } dot Caption: A timeline of the major generations of refrigerants.

R-502: A Specialized Azeotropic Mixture

Developed in the 1960s, R-502 was created to meet the demands of low and medium-temperature refrigeration, such as in commercial freezers and ice machines.[6][7] It was specifically designed to overcome the high compressor discharge temperatures encountered with R-22 in low-temperature applications.[6]

R-502 is an azeotropic mixture, meaning it has a constant boiling point and does not separate into its constituent components during phase change, behaving like a single-component fluid.[8][9] This property was highly desirable for predictable performance in refrigeration cycles.

Composition and Properties of R-502

R-502 is a blend of two refrigerants: HCFC-22 (Chlorodifluoromethane) and CFC-115 (Chloropentafluoroethane).[7][8][10][11] The specific composition and key properties are detailed in the tables below.

| Property | R-502 | R-22 (HCFC) | R-115 (CFC) |

| Composition (% by mass) | 48.8% R-22 / 51.2% R-115[7][10][11] | 100% CHClF₂ | 100% C₂ClF₅ |

| Boiling Point (1 atm) | -45.3 °C (-49.5 °F)[8][12] | -40.8 °C (-41.4 °F) | -38.7 °C (-37.7 °F) |

| Critical Temperature | 80.7 °C (177.3 °F)[8][12] | 96.2 °C (205.1 °F) | 80.0 °C (176.0 °F) |

| Critical Pressure | 4.02 MPa (583 psia)[12] | 4.99 MPa (724 psia) | 3.16 MPa (458 psia) |

| ASHRAE Safety Class | A1[7][10] | A1 | A1 |

| Ozone Depletion Potential (ODP) | 0.33[7][8][10] | 0.055 | 0.6 |

| Global Warming Potential (GWP, 100-yr) | 4657[10] | 1810 | 7370 |

| Table 1: Thermophysical and Environmental Properties of R-502 and its Components. |

The Environmental Crisis and the Montreal Protocol

In the 1970s, scientists Sherwood Rowland and Mario Molina hypothesized that the chemically stable CFCs were not being broken down in the lower atmosphere but were migrating to the stratosphere.[3] There, solar radiation would break them down, releasing chlorine atoms that could catalytically destroy thousands of ozone molecules.[3] This discovery, later confirmed by the observation of the Antarctic ozone hole, revealed a global environmental crisis.

The international response was the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987.[2][4] This landmark treaty mandated a gradual phase-out of the production and consumption of ozone-depleting substances (ODS), including CFCs like R-115 (a component of R-502) and, later, HCFCs like R-22.[2][4] Developed countries largely ceased CFC production by 1996.[2][5]

// Nodes CFC [label="CFC Molecule\n(e.g., CCl₃F)", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="UV Radiation", shape=plaintext, fontcolor="#EA4335"]; Cl [label="Chlorine Atom\n(Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; O3 [label="Ozone\n(O₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClO [label="Chlorine Monoxide\n(ClO)", fillcolor="#F1F3F4", fontcolor="#202124"]; O [label="Oxygen Atom\n(O)", shape=plaintext]; O2 [label="Oxygen\n(O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UV -> CFC [label="Breaks Bond", style=dashed]; CFC -> Cl [label="Releases"]; Cl -> O3 [label="Reacts with"]; O3 -> ClO [label="Forms"]; ClO -> O [label="Reacts with"]; O -> Cl [label="Releases Free Chlorine", style=bold, color="#EA4335"]; ClO -> O2 [label="Forms"]; O3 -> O2 [label="Converts to"]; } dot Caption: The catalytic cycle of ozone destruction by a chlorine atom from a CFC.

The Transition to Alternatives

The phase-out of R-502 necessitated the development of alternatives. Initially, HCFC-based blends were used as transitional "drop-in" substitutes.[13] However, the ultimate goal was to move to refrigerants with zero Ozone Depletion Potential (ODP). This led to the third generation of refrigerants: Hydrofluorocarbons (HFCs).

HFCs do not contain chlorine and thus have an ODP of zero.[4] Several HFC blends were developed as long-term replacements for R-502, with R-404A and R-507 becoming the most common.[6][14] While solving the ozone depletion problem, it was later recognized that HFCs are potent greenhouse gases with high Global Warming Potential (GWP), leading to subsequent regulations like the Kigali Amendment to the Montreal Protocol to phase them down.[4]

| Property | R-502 (CFC/HCFC Blend) | R-404A (HFC Blend) | R-507A (HFC Blend) |

| Composition (% by mass) | 48.8% R-22 / 51.2% R-115 | 44% R-125 / 52% R-143a / 4% R-134a | 50% R-125 / 50% R-143a[15] |

| Boiling Point (1 atm) | -45.3 °C (-49.5 °F)[8] | -46.5 °C (-51.7 °F) | -47.1 °C (-52.8 °F) |

| ASHRAE Safety Class | A1[10] | A1 | A1 |

| Ozone Depletion Potential (ODP) | 0.33[10] | 0 | 0 |

| Global Warming Potential (GWP, 100-yr) | 4657[10] | 3922 | 3985 |

| Table 2: Comparison of R-502 with Common HFC Replacements. |

Methodologies for Refrigerant Characterization

Experimental Protocols for Thermophysical Properties

-

Vapor Pressure and Boiling Point: The relationship between the temperature and pressure of a refrigerant in a saturated state is a fundamental property. Historically, this was measured using a static or ebulliometric apparatus.

-

Principle: A sample of the refrigerant is placed in a sealed, temperature-controlled vessel (an equilibrium cell). For the static method, the pressure is measured at various constant temperatures. For the ebulliometric method, the temperature is measured at which the liquid boils under a precisely controlled pressure.

-

Apparatus: Consists of a high-pressure sample cell immersed in a constant-temperature bath, connected to a pressure transducer and a temperature measurement device (like a platinum resistance thermometer). For mixtures, a mechanism for circulation or stirring is included to ensure equilibrium.

-

-

Heat of Vaporization (Enthalpy of Vaporization): This is the energy required to change the refrigerant from a liquid to a gas at a constant temperature and pressure.

-

Principle: Calorimetry is the primary method. A known amount of electrical energy is supplied to a vessel containing the refrigerant, causing it to vaporize. By measuring the mass of refrigerant vaporized and the energy input, the heat of vaporization can be calculated.

-

Apparatus: A vaporization calorimeter, often a "flow calorimeter," is used. Liquid refrigerant flows into the calorimeter at a controlled rate, is vaporized by an electric heater, and the resulting vapor flows out. The system is designed to minimize heat leakage. ASHRAE Standard 23.1 outlines methods for testing compressors which rely on these principles.[4]

-

Methodologies for Environmental Impact Assessment

-

Ozone Depletion Potential (ODP): ODP is a relative measure of a substance's ability to destroy stratospheric ozone.

-

Methodology: The ODP of a substance is not measured directly by a single experiment but is calculated using complex atmospheric chemistry-transport models.[2] It is defined as the ratio of the calculated global ozone loss caused by a unit mass of the substance compared to the ozone loss caused by a unit mass of CFC-11 (which has a reference ODP of 1.0).[2][8][10][13] The calculation incorporates the substance's atmospheric lifetime, its molecular weight, and the number of chlorine or bromine atoms it contains.[2]

-

-

Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.

-

Methodology: GWP is also a calculated value, not directly measured. The calculation, typically for a 100-year time horizon, involves integrating the radiative forcing (the change in energy flux) of a pulse emission of the gas over that period and dividing it by the integrated radiative forcing of an equal mass of CO₂.[5] This calculation requires knowledge of the gas's radiative efficiency (how well it absorbs infrared radiation) and its atmospheric lifetime.[5] The Intergovernmental Panel on Climate Change (IPCC) regularly updates GWP values as scientific understanding evolves.

-

Conclusion

The history of CFC refrigerants, exemplified by R-502, marks a critical period in chemical and environmental science. Developed as safe and effective solutions, their unforeseen impact on the stratospheric ozone layer prompted unprecedented international cooperation and technological innovation. The transition from CFCs to HCFCs, then to HFCs, and now towards HFOs and natural refrigerants, illustrates a continuous, evolving effort to balance industrial needs with environmental stewardship. The story of R-502 serves as a powerful case study in the lifecycle of a chemical technology and the profound influence of scientific discovery on global policy and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. achrnews.com [achrnews.com]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. w-refrigerant.com [w-refrigerant.com]

- 5. Refrigerant - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. books.rsc.org [books.rsc.org]

- 8. xp20.ashrae.org [xp20.ashrae.org]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. abcm.org.br [abcm.org.br]

- 11. US5237873A - Method of determining type of refrigerant - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. "Method of Measuring the Vapor Pressure and Concentration of Fluids usi" by Momin Elhadi Abdalla and Siddharth Pannir [docs.lib.purdue.edu]

- 15. ASHRAE Refrigeration Resources [ashrae.org]

A Technical Guide to the Ozone Depletion Potential of Refrigerant 502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ozone Depletion Potential (ODP) of Refrigerant 502 (R-502). It details the chemical composition of R-502, the individual ODPs of its constituent components, and the methodology for calculating the ODP of the refrigerant blend. This document is intended to serve as a reference for professionals requiring detailed information on the environmental impact of this historically significant refrigerant.

Introduction to Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a chemical compound is a relative measure of its effectiveness in degrading the stratospheric ozone layer. The reference substance is trichlorofluoromethane (CFC-11 or R-11), which is assigned an ODP of 1.0.[1][2] The ODP of a substance is calculated as the ratio of the global ozone loss due to that substance compared to the global ozone loss caused by the same mass of CFC-11.[3][4]

Chemical Composition of this compound

This compound is an azeotropic refrigerant blend, meaning its liquid and vapor phases have the same composition at equilibrium. It is composed of two individual refrigerant compounds:

-

Chlorodifluoromethane (HCFC-22 or R-22)

-

Chloropentafluoroethane (CFC-115 or R-115)

The standard composition of R-502 is a mixture of these two components in the following mass percentages:

| Component | Chemical Formula | ASHRAE # | Mass Percentage (%) |

| Chlorodifluoromethane | CHClF₂ | R-22 | 48.8% |

| Chloropentafluoroethane | C₂ClF₅ | R-115 | 51.2% |

Ozone Depletion Potential of R-502 and its Components

The ODP of a refrigerant blend is determined by the mass-weighted average of the ODPs of its individual components.[3]

ODP of Individual Components

-

R-22 (Chlorodifluoromethane): As a hydrochlorofluorocarbon (HCFC), R-22 contains hydrogen, which makes it less stable in the atmosphere compared to chlorofluorocarbons (CFCs). This leads to a lower ODP. The ODP of R-22 is 0.055 .[5][6][7][8]

-

R-115 (Chloropentafluoroethane): As a CFC, R-115 is a stable compound that can reach the stratosphere, where it releases chlorine and contributes significantly to ozone depletion. The ODP of R-115 is 0.6 .[6][9][10]

Calculated ODP of this compound

The ODP of R-502 is calculated as follows:

ODPR-502 = (Mass % of R-22 × ODPR-22) + (Mass % of R-115 × ODPR-115) ODPR-502 = (0.488 × 0.055) + (0.512 × 0.6) ODPR-502 = 0.02684 + 0.3072 ODPR-502 ≈ 0.334

The officially recognized ODP for this compound is approximately 0.33 .[8][11]

Data Summary

The following table summarizes the key quantitative data regarding the Ozone Depletion Potential of this compound and its components.

| Refrigerant | ASHRAE # | Chemical Formula | Type | Mass Percentage in R-502 (%) | Individual ODP | Weighted ODP Contribution |

| Chlorodifluoromethane | R-22 | CHClF₂ | HCFC | 48.8% | 0.055 | 0.02684 |

| Chloropentafluoroethane | R-115 | C₂ClF₅ | CFC | 51.2% | 0.6 | 0.3072 |

| This compound | R-502 | Mixture | CFC Blend | 100% | ~0.33 | ~0.334 |

Experimental Protocols for ODP Determination

The determination of Ozone Depletion Potential is not based on a single direct experimental measurement but rather on complex atmospheric modeling and laboratory measurements of chemical kinetics. The process generally involves:

-

Laboratory Studies: Measuring the absorption cross-sections of ultraviolet (UV) radiation for the substance and the rate constants for its reaction with hydroxyl radicals (OH) and other atmospheric species. This data helps determine the atmospheric lifetime of the compound.

-

Atmospheric Modeling: Using sophisticated 2-D and 3-D computer models that simulate the transport and chemistry of the substance in the troposphere and stratosphere. These models incorporate data on atmospheric circulation, solar radiation, and the concentrations of other trace gases.

-

Calculation of ODP: The models are run to simulate the release of a certain mass of the substance and the resulting ozone depletion over its atmospheric lifetime. This is then compared to the modeled ozone depletion from the release of the same mass of CFC-11 to calculate the ODP ratio.

Due to the historical nature of R-502 and its components, the specific foundational experimental data would be found in scientific literature from the 1970s and 1980s, leading up to and following the establishment of the Montreal Protocol.

Visualization of ODP Calculation for R-502

The following diagram illustrates the logical relationship for the calculation of the Ozone Depletion Potential of this compound from its constituent components.

Conclusion

This compound, an azeotropic blend of R-22 and R-115, has a significant Ozone Depletion Potential of approximately 0.33. This is primarily due to its high concentration of R-115, a chlorofluorocarbon with a high ODP. The production and use of R-502 have been phased out under the Montreal Protocol due to its harmful effects on the stratospheric ozone layer. Understanding the ODP of such legacy refrigerants remains crucial for environmental science and for the ongoing management of existing refrigeration systems that may still contain these substances.

References

- 1. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 2. Global Warming Potential vs Ozone Depletion Potential [hvactechgroup.com]

- 3. protocolodemontreal.org.br [protocolodemontreal.org.br]

- 4. static.tecnichenuove.it [static.tecnichenuove.it]

- 5. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Chlorodifluoromethane [bionity.com]

- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 9. Ozone depletion: substances - Canada.ca [canada.ca]

- 10. epa.gov [epa.gov]

- 11. R-502 – Hudson Technologies [hudsontech.com]

A Technical Guide to the Global Warming Potential of R-502

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of the refrigerant R-502. The document details the quantitative data associated with R-502 and its constituent components, outlines the methodologies for determining GWP, and illustrates the atmospheric degradation pathways.

Executive Summary

R-502 is an azeotropic refrigerant blend consisting of 48.8% HCFC-22 (Chlorodifluoromethane) and 51.2% CFC-115 (Chloropentafluoroethane) by mass.[1] Due to its composition of ozone-depleting substances (ODS), its production was phased out under the Montreal Protocol.[1][2] Beyond its impact on the ozone layer, R-502 is also a potent greenhouse gas, possessing a significant Global Warming Potential (GWP). This guide serves to consolidate the key technical data and methodologies related to the GWP of R-502 for scientific and research applications.

Quantitative Data on R-502 and its Components

The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[3][4] The following tables summarize the key quantitative data for R-502 and its components.

Table 1: Composition and Physical Properties of R-502

| Property | Value |

| Chemical Composition | 48.8% HCFC-22 (CHClF₂) / 51.2% CFC-115 (CClF₂CF₃) |

| Molecular Mass | 111.63 g/mol |

| Boiling Point | -45.3 °C |

| Ozone Depletion Potential (ODP) | 0.221 |

Source: Refrigerant Supply Inc.[5]

Table 2: Global Warming Potential (GWP) of R-502 and its Components

| Substance | GWP (20-year) | GWP (100-year) | GWP (500-year) |

| R-502 (blend) | Not explicitly found | 4657 | Not explicitly found |

| HCFC-22 | 5160 | 1810 | 549 |

| CFC-115 | 6030 | 7570 | 7480 |

Note: The 100-year GWP for R-502 is a commonly cited value.[6][7][8] GWP values for the individual components are taken from various IPCC assessment reports and scientific studies.[9][10]

Table 3: Atmospheric Lifetime and Radiative Efficiency of R-502 Components

| Substance | Atmospheric Lifetime (years) | Radiative Efficiency (W m⁻² ppb⁻¹) |

| HCFC-22 | 12.0 | 0.20 |

| CFC-115 | 540 | 0.18 |

Source: IPCC Assessment Reports and related scientific publications.[9][11][12][13]

Experimental Protocols for Determining Global Warming Potential

The Global Warming Potential (GWP) of a refrigerant is not determined by a single, direct experimental measurement. Instead, it is a calculated metric established by the Intergovernmental Panel on Climate Change (IPCC). The calculation methodology involves two key parameters that are determined through a combination of laboratory measurements and atmospheric modeling:

-

Radiative Efficiency (RE): This is a measure of how effectively a molecule absorbs infrared radiation. It is determined experimentally using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. The absorption cross-sections of the gas are measured at various wavelengths in the infrared spectrum. These data are then used in radiative transfer models to calculate the instantaneous radiative forcing per unit change in the atmospheric concentration of the gas.

-

Atmospheric Lifetime (τ): This represents the time it takes for a pulse of the gas to be removed from the atmosphere. The atmospheric lifetime is determined by the rates of its chemical removal processes in the atmosphere. For substances like HCFC-22, the primary removal mechanism is reaction with the hydroxyl radical (OH). The rate constant for this reaction is measured in laboratory experiments over a range of temperatures. For inert molecules like CFC-115, the primary removal is through photolysis by high-energy solar radiation in the stratosphere and reaction with excited oxygen atoms (O(¹D)).[11][12][13] These reaction rates are then incorporated into global atmospheric models to calculate the overall atmospheric lifetime.

GWP Calculation Formula:

The GWP is calculated by integrating the radiative forcing of a pulse emission of a gas over a chosen time horizon (typically 20, 100, or 500 years) and comparing it to the time-integrated radiative forcing of a pulse emission of the same mass of CO₂. The formula is as follows:

GWPₓ(TH) = ∫₀ᵀᴴ aₓ[x(t)]dt / ∫₀ᵀᴴ aᵣ[r(t)]dt

Where:

-

TH is the time horizon in years.

-

aₓ is the radiative efficiency of the substance.

-

[x(t)] is the time-dependent decay of the substance's concentration.

-

aᵣ is the radiative efficiency of the reference gas (CO₂).

-

[r(t)] is the time-dependent decay of CO₂'s concentration.

Atmospheric Degradation Pathways

The atmospheric degradation of R-502 is governed by the breakdown of its two components, HCFC-22 and CFC-115. These processes are critical in determining their atmospheric lifetimes and, consequently, their GWPs.

Atmospheric Degradation of HCFC-22

The primary degradation pathway for HCFC-22 in the atmosphere is initiated by its reaction with the hydroxyl radical (OH) in the troposphere. This reaction abstracts the hydrogen atom, leading to a cascade of further reactions that ultimately break down the molecule.

References

- 1. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]

- 2. ozone.unep.org [ozone.unep.org]

- 3. researchgate.net [researchgate.net]

- 4. ghgprotocol.org [ghgprotocol.org]

- 5. Global warming potential | Minimum.com [minimum.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. Radiative transfer models [dlr.de]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

Spectroscopic Analysis of Refrigerant 502 Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the components of Refrigerant 502 (R-502), an azeotropic mixture of chlorodifluoromethane (R-22) and chloropentafluoroethane (R-115). The production of R-502 has been phased out under the Montreal Protocol due to its ozone-depleting potential. However, its continued presence in older refrigeration systems and the need for accurate monitoring and identification of its components necessitate a thorough understanding of its spectroscopic characteristics. This document details the infrared, Raman, and mass spectrometric data for R-22 and R-115, along with the experimental protocols for their analysis.

Composition of this compound

This compound is an azeotropic refrigerant blend consisting of 48.8% chlorodifluoromethane (R-22) and 51.2% chloropentafluoroethane (R-115) by weight.

Figure 1: Composition of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for the individual components of R-502. This data is crucial for the qualitative and quantitative analysis of the refrigerant blend.

Chlorodifluoromethane (R-22)

Table 1: Infrared (IR) Spectroscopy Data for Chlorodifluoromethane (R-22)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3023 | ν₁ (C-H stretch) |

| 1345 | ν₂ (CH bend) |

| 1118 | ν₃ (C-F stretch) |

| 829 | ν₄ (C-Cl stretch) |

| 595 | ν₅ (CF₂ scissors) |

| 427 | ν₆ (CF₂ wag) |

| 1178 | ν₇ (CH wag) |

| 821 | ν₈ (CF₂ twist) |

| 352 | ν₉ (CF₂ rock) |

Table 2: Raman Spectroscopy Data for Chlorodifluoromethane (R-22)

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3022 | ν₁ (C-H stretch) |

| 1344 | ν₂ (CH bend) |

| 1117 | ν₃ (C-F stretch) |

| 809 | ν₄ (C-Cl stretch) |

| 594 | ν₅ (CF₂ scissors) |

| 426 | ν₆ (CF₂ wag) |

| 1177 | ν₇ (CH wag) |

| 809 | ν₈ (CF₂ twist) |

| 351 | ν₉ (CF₂ rock) |

Table 3: Mass Spectrometry (MS) Data for Chlorodifluoromethane (R-22)

| m/z | Relative Intensity (%) | Ion Fragment |

| 51 | 100 | [CHF₂]⁺ |

| 86 | 35 | [CHClF₂]⁺ (Molecular Ion) |

| 88 | 11 | [³⁷ClCHF₂]⁺ (Isotope Peak) |

| 67 | 8 | [CClF₂]⁺ |

| 31 | 7 | [CF]⁺ |

Chloropentafluoroethane (R-115)

Table 4: Infrared (IR) Spectroscopy Data for Chloropentafluoroethane (R-115)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1320 | C-C stretch |

| 1238 | CF₃ asymmetric stretch |

| 1115 | CF₂ stretch |

| 970 | CF₃ symmetric stretch |

| 830 | C-Cl stretch |

| 600 | CF₂ scissors |

| 550 | CF₃ deformation |

| 450 | CF₂ wag |

| 380 | CF₃ rock |

| 310 | C-C-Cl bend |

| 250 | CF₂ rock |

| 220 | Torsion |

Table 5: Mass Spectrometry (MS) Data for Chloropentafluoroethane (R-115)

| m/z | Relative Intensity (%) | Ion Fragment |

| 119 | 100 | [C₂F₅]⁺ |

| 154 | 15 | [C₂ClF₅]⁺ (Molecular Ion) |

| 156 | 5 | [C₂³⁷ClF₅]⁺ (Isotope Peak) |

| 69 | 12 | [CF₃]⁺ |

| 100 | 8 | [C₂F₄]⁺ |

| 85 | 7 | [CClF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of gaseous refrigerants like R-22 and R-115. Instrument parameters should be optimized for the specific analytical requirements.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the refrigerant components for identification and quantification.

Methodology:

-

Sample Preparation:

-

Ensure the gas cell is clean and free of contaminants by purging with dry nitrogen gas.

-

Evacuate the gas cell to a low pressure (e.g., < 1 Torr).

-

Introduce the gaseous refrigerant sample into the cell to a desired pressure. The pressure will depend on the path length of the cell and the absorption coefficients of the analytes.

-

-

Instrumentation (Fourier Transform Infrared - FTIR - Spectrometer):

-

Light Source: Globar or other suitable mid-infrared source.

-

Beamsplitter: KBr or other appropriate material for the mid-IR range.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Gas Cell: A gas cell with a known path length (e.g., 10 cm) and windows transparent to mid-IR radiation (e.g., KBr or ZnSe).

-

-

Data Acquisition:

-

Collect a background spectrum of the evacuated or nitrogen-filled gas cell.

-

Collect the sample spectrum with the refrigerant in the gas cell.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Resolution: Typically 1-4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the refrigerant components, which provides complementary vibrational information to IR spectroscopy.

Methodology:

-

Sample Preparation:

-

A high-pressure gas cell or a sealed capillary tube can be used to contain the gaseous or liquefied refrigerant sample.

-

Ensure the sample container is clean and free from fluorescent impurities.

-

-

Instrumentation (Dispersive Raman Spectrometer):

-

Excitation Source: A continuous-wave (CW) laser, typically in the visible or near-infrared region (e.g., 532 nm, 785 nm) to minimize fluorescence.

-

Sample Illumination: The laser is focused onto the sample, and the scattered light is collected at a 90° or 180° (backscattering) geometry.

-

Spectrometer: A high-resolution spectrometer with a diffraction grating to disperse the scattered light.

-

Detector: A sensitive charge-coupled device (CCD) detector, often cooled to reduce thermal noise.

-

Filters: A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser wavelength.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 3500 cm⁻¹ Raman shift).

-

The acquisition time and number of accumulations will depend on the Raman scattering cross-section of the sample and the laser power.

-

Perform a wavenumber calibration using a standard reference material (e.g., neon lamp, cyclohexane).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the refrigerant mixture and obtain their individual mass spectra for identification and quantification.

Methodology:

-

Sample Introduction:

-

A gas-tight syringe or a gas sampling valve is used to introduce a known volume of the gaseous refrigerant mixture into the GC inlet.

-

For trace analysis, a preconcentration step using a cold trap may be employed.

-

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically operated at a temperature that ensures rapid vaporization of the sample (e.g., 150-200 °C).

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

-

Column: A capillary column suitable for separating volatile halogenated hydrocarbons. A common choice is a porous layer open tubular (PLOT) column or a column with a mid-polarity stationary phase.

-

Oven Temperature Program: A temperature program is used to separate the components based on their boiling points and interaction with the stationary phase. A typical program might start at a sub-ambient temperature and ramp up to a higher temperature.

-

-

Mass Spectrometry (MS):

-

Interface: A heated transfer line connects the GC column outlet to the MS ion source.

-

Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a range of mass-to-charge ratios (e.g., m/z 30-300).

-

Detector: An electron multiplier.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) shows the separation of the components over time.

-

The mass spectrum of each chromatographic peak is extracted and compared to a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of refrigerants and the compositional relationship of R-502.

An In-Depth Technical Guide to the Phase Behavior of Chlorodifluoromethane and Chloropentafluoroethane Mixtures

This technical guide provides a comprehensive overview of the phase behavior of binary mixtures of chlorodifluoromethane (R-22) and chloropentafluoroethane (R-115). This information is critical for researchers, scientists, and professionals involved in the development of refrigeration and heat pump systems, as well as in the handling and replacement of these substances. This guide details the thermodynamic properties, vapor-liquid equilibrium (VLE) characteristics, and the experimental methodologies used to determine these properties.

Introduction to R-22 and R-115

Chlorodifluoromethane (CHClF₂), commonly known as R-22, is a hydrochlorofluorocarbon (HCFC) that has been widely used as a refrigerant and propellant. Due to its ozone depletion potential (ODP), its use is being phased out under the Montreal Protocol. Chloropentafluoroethane (CClF₂CF₃), or R-115, is a chlorofluorocarbon (CFC) with a high ODP and is also subject to strict regulations.

Mixtures of R-22 and R-115 are of particular interest because they form a minimum-boiling azeotrope, which has been commercialized as the refrigerant R-502. An azeotropic mixture is a blend of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because when an azeotrope is boiled, the resulting vapor has the same proportions of constituents as the unboiled mixture. The R-502 azeotrope consists of approximately 48.8% R-22 and 51.2% R-115 by weight.[1]

Thermodynamic and Physical Properties

A summary of the key thermodynamic and physical properties of the individual components (R-22 and R-115) and their azeotropic mixture (R-502) is presented in the tables below. This data is essential for modeling and designing refrigeration cycles.

Table 1: Physical Properties of R-22, R-115, and R-502 [1]

| Property | R-22 (Chlorodifluoromethane) | R-115 (Chloropentafluoroethane) | R-502 (Azeotropic Mixture) |

| Chemical Formula | CHClF₂ | C₂ClF₅ | CHClF₂ / C₂ClF₅ |

| Composition (wt%) | 100 | 100 | 48.8 / 51.2 |

| Molecular Weight ( g/mol ) | 86.47 | 154.47 | ~111.6 |

| Boiling Point (°C at 1 atm) | -40.8 | -38.7 | -45.4 |

| Critical Temperature (°C) | 96.15 | 80.0 | 82.2 |

| Critical Pressure (MPa) | 4.99 | 3.157 | 4.065 |

| Ozone Depletion Potential (ODP) | 0.055 | 0.3-0.5 | ~0.334 |

| Global Warming Potential (GWP, 100-yr) | 1810 | ~5000 | ~4660 |

Table 2: Saturated Liquid and Vapor Properties at 25°C [1]

| Property | R-22 | R-115 | R-502 |

| Saturation Pressure (kPa) | 1044 | - | 1159 (Dew Point) |

| Liquid Density ( kg/m ³) | 1191 | - | 1213 |

| Vapor Density ( kg/m ³) | 44.2 | - | 66.6 |

| Latent Heat of Vaporization (kJ/kg) | 182.7 | - | 127.6 |

Vapor-Liquid Equilibrium (VLE) Behavior

The vapor-liquid equilibrium data for the R-22 and R-115 system is crucial for understanding its behavior in refrigeration cycles, particularly during evaporation and condensation. While a comprehensive, publicly available data table for a wide range of compositions and temperatures is scarce, the azeotropic nature of the mixture at the R-502 composition is well-documented.

The phase behavior of this mixture is characterized by a pressure-temperature-composition (P-T-x) diagram that shows a minimum boiling azeotrope. This means that at a given temperature, the azeotropic mixture has a lower boiling point (and thus a higher vapor pressure) than any other composition of the two components.

Experimental Determination of Phase Behavior

The experimental determination of vapor-liquid equilibrium (VLE) data for refrigerant mixtures is a complex process that requires specialized equipment. The most common methods employed are the static-analytic method and the dynamic or circulation method.

Static-Analytic Method

The static-analytic method is a widely used technique for obtaining high-precision VLE data. A known overall composition of the mixture is charged into a thermostatted equilibrium cell. The mixture is then agitated until thermal and phase equilibrium is reached. Once equilibrium is established, small samples of the liquid and vapor phases are extracted and their compositions are determined using analytical techniques such as gas chromatography.

Key Steps in the Static-Analytic Method:

-

Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any contaminants.

-

Charging: A precisely known amount of each component is introduced into the cell. The overall composition is determined by weighing the components before and after charging.

-

Equilibration: The cell is brought to the desired temperature and the mixture is vigorously stirred to ensure intimate contact between the liquid and vapor phases, accelerating the attainment of equilibrium. The pressure inside the cell is continuously monitored until it stabilizes.

-

Sampling: Once the temperature and pressure are constant, indicating that equilibrium has been reached, small samples of the liquid and vapor phases are carefully withdrawn. This is a critical step, as the sampling process must not disturb the equilibrium.

-

Analysis: The composition of the collected samples is determined using a gas chromatograph (GC) or other suitable analytical instrument.

Dynamic (Circulation) Method

In the dynamic method, the vapor phase is continuously circulated through the liquid phase until equilibrium is achieved. This method is particularly useful for systems that are slow to equilibrate.

Key Features of the Dynamic (Circulation) Method:

-

Apparatus: A still with a reboiler, a condenser, and a circulation loop is used.

-

Operation: The liquid mixture is heated in the reboiler, and the resulting vapor is condensed and returned to the reboiler. The circulation of the vapor through the liquid ensures thorough mixing and rapid attainment of equilibrium.

-

Sampling and Analysis: Similar to the static-analytic method, samples of the liquid and vapor phases are taken and their compositions are analyzed once the system has reached a steady state, characterized by constant temperature and pressure.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow of the experimental methods used to determine the phase behavior of refrigerant mixtures.

Caption: General workflow for experimental determination of vapor-liquid equilibrium.

Caption: Comparison of Static-Analytic and Dynamic VLE measurement methods.

Conclusion

The phase behavior of chlorodifluoromethane and chloropentafluoroethane mixtures is characterized by the formation of a minimum-boiling azeotrope, known as R-502. Understanding the thermodynamic properties and vapor-liquid equilibrium of these mixtures is essential for the design, operation, and optimization of refrigeration systems that have historically used these substances. The experimental determination of this data relies on precise and well-established methods such as the static-analytic and dynamic circulation techniques. As the industry continues to transition away from ozone-depleting substances, a thorough understanding of the phase behavior of these legacy refrigerants remains critical for the safe and efficient management of existing systems and the development of suitable long-term replacements.

References

An In-depth Technical Guide to the Equation of State for Refrigerant 502

Audience: Researchers, scientists, and drug development professionals.

Refrigerant 502 (R-502) is an azeotropic refrigerant mixture consisting of 48.8% chlorodifluoromethane (R-22) and 51.2% chloropentafluoroethane (R-115) by mass.[1][2] Due to its thermodynamic properties, it was widely used in low and medium-temperature refrigeration applications, such as commercial and industrial refrigeration and ice machines.[3] Although its production was phased out under the Montreal Protocol due to its ozone-depleting potential, a thorough understanding of its equation of state remains crucial for servicing existing systems and for academic and historical research purposes.

An equation of state (EoS) provides a mathematical relationship between the state variables of a substance, most commonly pressure (P), volume (V), and temperature (T). For refrigeration applications, accurate EoS models are essential for predicting the thermodynamic properties required for system design, analysis, and simulation.

The Martin-Hou Equation of State

The thermodynamic properties of R-502 are well-described by the Martin-Hou equation of state.[1] This equation is a multi-parameter model known for its accuracy in representing the properties of polar and high-pressure fluids, making it suitable for refrigerants. The development of the specific parameters for R-502 was based on extensive experimental data.[1][4]

Another approach to modeling the properties of R-502 involves an equation of state expressed in terms of the reduced specific Helmholtz function.[5] This formulation is based on experimental data of PVT properties, saturated liquid density, and the vapor-liquid coexistence curve near the critical point.[5]

Thermodynamic Properties of this compound

The physical and thermodynamic properties of R-502 are summarized in the tables below.

Table 1: General Physical and Environmental Properties of R-502

| Property | Value |